trans-Itraconazole

Vue d'ensemble

Description

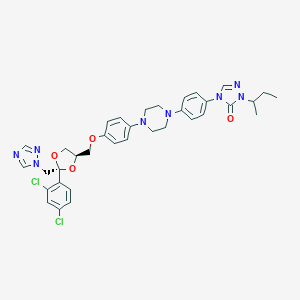

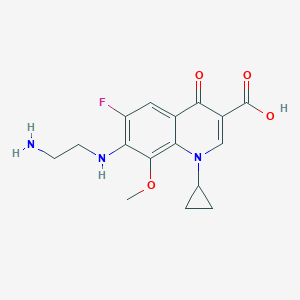

Trans-Itraconazole is a stereoisomer of Itraconazole, a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against various fungal species, including Aspergillus, Candida, and Histoplasma. This compound is particularly effective due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

Applications De Recherche Scientifique

Trans-Itraconazole has a wide range of scientific research applications:

Chemistry: Used in the synthesis of various triazole-containing compounds.

Medicine: Used to treat systemic fungal infections, particularly in immunocompromised patients.

Industry: Employed in the development of transdermal patches for controlled drug delivery.

Mécanisme D'action

Target of Action

Trans-Itraconazole, a triazole antifungal agent, primarily targets the fungal cytochrome P450 enzyme, specifically 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target, 14α-demethylase, by forming a complex with the active site or the haem iron of the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to fungal cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption in the ergosterol biosynthesis pathway results in increased cell membrane permeability and impaired function, ultimately leading to fungal cell death .

Pharmacokinetics

This compound exhibits a terminal half-life ranging from 16 to 28 hours after a single dose, which increases to 34 to 42 hours with repeated dosing . The metabolite of itraconazole is excreted from the plasma more rapidly than the parent compound . The pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of G1-phase cell-cycle arrest in various types of cancer cells . It has been shown to suppress tumor growth by inhibiting the HER2/AKT signaling pathway . Additionally, itraconazole has been found to induce the production of reactive oxygen species (ROS) in mitochondria, leading to significant oxidation of the mitochondrial membrane .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the widespread use of azoles in agriculture and clinics can lead to the development of cross-resistance in several fungal species . Moreover, the action of this compound can be modulated by the presence of other substances in the environment, such as other antifungal compounds .

Analyse Biochimique

Biochemical Properties

Trans-Itraconazole is metabolized to hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl Itraconazole by the enzyme cytochrome P450 3A4 . These interactions with enzymes and other biomolecules are crucial for the function of this compound in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide important information about its safety and efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trans-Itraconazole can be synthesized through several methods, including solvent displacement and nanoprecipitation techniques. One common method involves dissolving a mixture of Itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced crystallization techniques to enhance the bioavailability and stability of the compound. The use of supercritical fluid crystallization is particularly advantageous as it allows for the production of particles with decreased size and increased bioavailability .

Analyse Des Réactions Chimiques

Types of Reactions

Trans-Itraconazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is metabolized primarily by cytochrome P450 3A4 to form hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl-Itraconazole .

Common Reagents and Conditions

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often utilizes reagents such as halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions include hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl-Itraconazole, which are important metabolites in the pharmacokinetics of the compound .

Comparaison Avec Des Composés Similaires

Trans-Itraconazole is often compared with other triazole antifungal agents such as fluconazole, voriconazole, and posaconazole. While fluconazole has a narrower spectrum of activity, voriconazole and posaconazole have broader spectra but differ in their pharmacokinetic profiles and side effect profiles . Posaconazole, for instance, is a tetrahydrofuran analog of Itraconazole and has been shown to have a broader spectrum of activity and potency .

Similar Compounds

- Fluconazole

- Voriconazole

- Posaconazole

This compound stands out due to its unique ability to inhibit both fungal cell membrane synthesis and the hedgehog signaling pathway, making it a valuable compound in both antifungal therapy and cancer research .

Propriétés

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-KKHGCVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861071 | |

| Record name | trans-Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252964-65-1 | |

| Record name | trans-Itraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITRACONAZOLE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

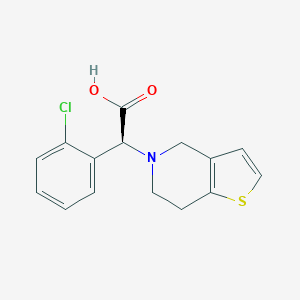

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)

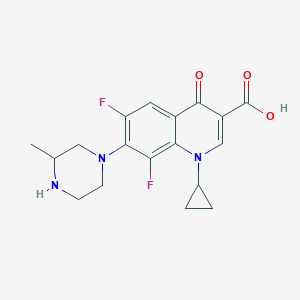

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)